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4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride
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Overview
Description
4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride is a chemical compound with the molecular formula C14H20BrClN2O It is a derivative of benzamide, featuring a bromine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride typically involves the following steps:
Pyrrolidine Addition: The attachment of a pyrrolidine ring to the propyl chain.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and pyrrolidine addition reactions, followed by purification processes such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Coupling: Palladium catalysts and boron reagents are common in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride involves its interaction with specific molecular targets. The bromine atom and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-pyrrolidin-1-ylpropyl)benzamide
- 4-fluoro-N-(3-pyrrolidin-1-ylpropyl)benzamide
- 4-iodo-N-(3-pyrrolidin-1-ylpropyl)benzamide
Uniqueness
4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological profiles .
Properties
IUPAC Name |
4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O.ClH/c15-13-6-4-12(5-7-13)14(18)16-8-3-11-17-9-1-2-10-17;/h4-7H,1-3,8-11H2,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYDKNDUFOMQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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